

Application Notes and Protocols for Assessing sEH Target Engagement with BI-1935

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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023

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Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid metabolic pathway, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and neurodegenerative disorders. **BI-1935** is a potent and selective small molecule inhibitor of sEH. Assessing the in vivo target engagement of **BI-1935** is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies.

These application notes provide detailed protocols for assessing the target engagement of **BI-1935** by measuring its impact on sEH activity and downstream biomarkers. The primary methods described are an in vitro sEH activity assay and an in vivo protocol for measuring changes in plasma EETs and DHETs in a rodent model.

Data Presentation

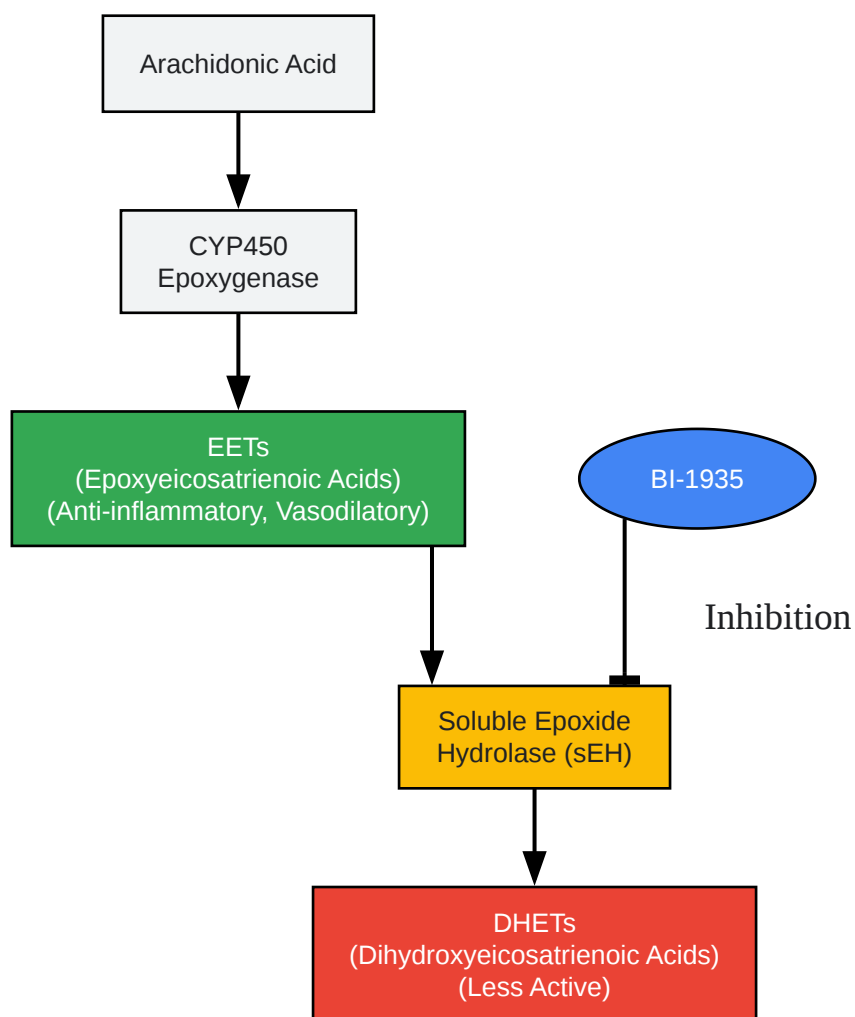
Table 1: In Vitro Potency of **BI-1935**

Parameter	Value
IC50 (Human sEH)	7 nM
IC50 (Rat sEH)	7 nM
Cellular sEH Inhibition (HepG2)	<1 nM

Table 2: Representative In Vivo Pharmacodynamic Biomarker Modulation

Analyte	Vehicle Control (ng/mL)	BI-1935 Treated (ng/mL)	Fold Change
14,15-EET	10.7	25.8	+2.4
11,12-EET	8.8	20.1	+2.3
8,9-EET	8.0	18.5	+2.3
14,15-DHET	15.2	7.1	-2.1
11,12-DHET	12.5	6.0	-2.1
8,9-DHET	11.8	5.5	-2.1
EET/DHET Ratio	~0.7	~3.2	+4.6

Signaling Pathway



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Caption: The sEH signaling pathway, illustrating the conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH to DHETs. **BI-1935** inhibits sEH, leading to an accumulation of beneficial EETs.

Experimental Protocols

In Vitro sEH Activity Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits.

Objective: To determine the in vitro potency (IC₅₀) of **BI-1935** against purified sEH enzyme.

Materials:

- Human or rat recombinant sEH enzyme
- sEH assay buffer
- sEH fluorogenic substrate (e.g., Epoxy Fluor 7)
- **BI-1935**
- Positive control sEH inhibitor (e.g., AUDA)
- 96-well black microplate
- Fluorescence microplate reader (Ex/Em = 330/465 nm or similar)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BI-1935** in DMSO, and then dilute further in sEH assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 96-well plate, add sEH assay buffer, sEH enzyme, and either **BI-1935**, positive control, or vehicle (DMSO).
- **Incubation:** Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add the sEH fluorogenic substrate to all wells to start the enzymatic reaction.
- **Measurement:** Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
- **Data Analysis:** Calculate the rate of reaction for each well. Plot the percent inhibition versus the logarithm of the **BI-1935** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Assessment of sEH Target Engagement in Rodents

Objective: To evaluate the in vivo target engagement of **BI-1935** by measuring plasma concentrations of EETs and DHETs.

Animal Model:

- Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice.
- Animals should be acclimated for at least one week prior to the study.

Dosing:

- Formulation: Prepare **BI-1935** in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).^[1]
- Administration: Administer **BI-1935** or vehicle orally (p.o.) via gavage at a dose determined by preliminary pharmacokinetic studies (e.g., 1-30 mg/kg).

Sample Collection:

- Collect blood samples (~200 µL) via tail vein or saphenous vein at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT) to prevent lipid peroxidation.
- Immediately centrifuge the blood at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.

Biomarker Analysis: LC-MS/MS Method for EETs and DHETs

This protocol is a generalized procedure based on established methods for eicosanoid analysis.^{[2][3][4]}

Materials:

- Plasma samples

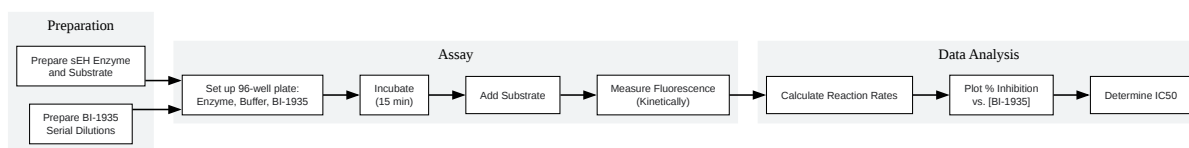
- Deuterated internal standards for each EET and DHET regioisomer
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- C18 analytical column

Procedure:

- Sample Preparation (Solid-Phase Extraction):
 - Thaw plasma samples on ice.
 - Spike samples with a solution of deuterated internal standards.
 - Acidify the plasma with a weak acid (e.g., acetic acid).
 - Load the samples onto a pre-conditioned SPE cartridge.
 - Wash the cartridge with a low-organic solvent to remove interferences.
 - Elute the eicosanoids with a high-organic solvent (e.g., methanol or ethyl acetate).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the LC mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC-MS/MS system.
 - Separate the EET and DHET regioisomers using a gradient elution on a C18 column.
 - Detect and quantify the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
- Data Analysis:

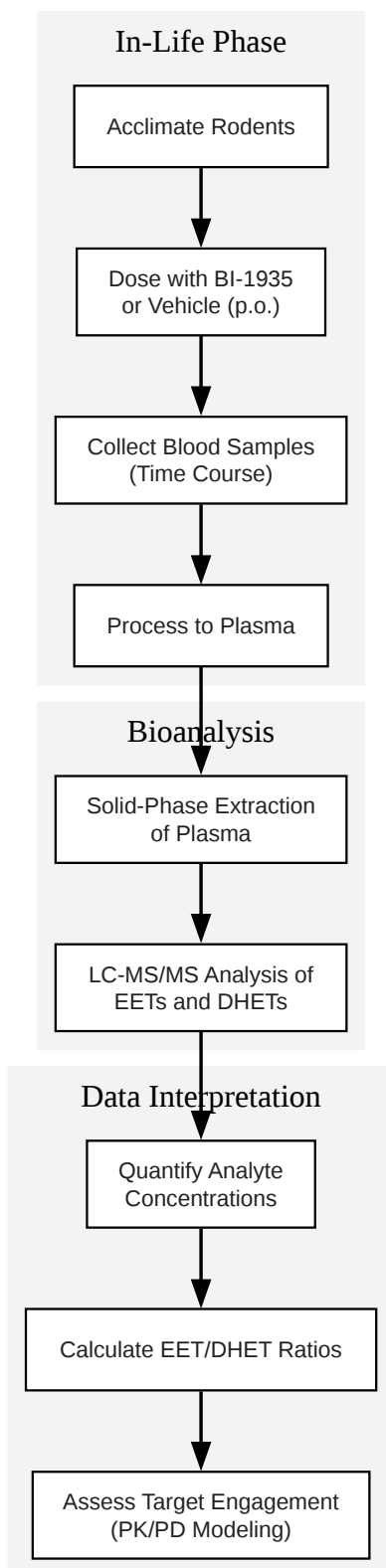
- Generate calibration curves for each analyte using the internal standards.
- Calculate the concentrations of each EET and DHET in the plasma samples.
- Calculate the EET/DHET ratio for each regioisomeric pair as a measure of sEH inhibition.

Experimental Workflows



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Caption: In Vitro sEH Activity Assay Workflow.



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Caption: In Vivo Target Engagement Workflow.

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